5-Bromo-4-methyl-6-propoxypyridin-3-amine

Description

Significance of Pyridin-3-amine Scaffolds in Contemporary Chemical Research

Within the broader family of pyridine (B92270) derivatives, the pyridin-3-amine scaffold is of particular importance. The presence of the amino group at the 3-position significantly influences the electronic properties of the ring and provides a versatile handle for further chemical modifications. This structural motif is a key component in numerous pharmaceutical agents due to its ability to engage in various biological interactions. Pyridin-3-amine derivatives have been investigated for a wide range of biological activities, including their potential as kinase inhibitors, central nervous system agents, and antimicrobial compounds. mdpi.com The development of novel synthetic routes to access polysubstituted pyridin-3-amines is therefore of high value to the medicinal chemistry community. nih.gov

Overview of Halogenated and Alkoxy-Substituted Pyridines as Fundamental Building Blocks

The introduction of halogen atoms, such as bromine, onto the pyridine ring is a powerful strategy in organic synthesis. nsf.gov Halogenated pyridines are versatile intermediates that can participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the construction of complex molecular frameworks. mdpi.com The position of the halogen atom dictates its reactivity and the types of transformations it can undergo. Specifically, a bromine atom at the 5-position of a pyridin-3-amine can be selectively targeted for functionalization.

Contextualizing 5-Bromo-4-methyl-6-propoxypyridin-3-amine within Pyridine Chemistry

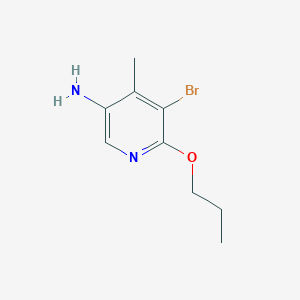

This compound is a polysubstituted pyridine that integrates several key functional groups, each contributing to its potential utility as a chemical building block. The pyridin-3-amine core provides a foundation with inherent biological relevance and a reactive site for further derivatization. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl group at the 4-position and the propoxy group at the 6-position provide steric and electronic differentiation, which can be crucial for tuning the molecule's properties and interactions with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds with demonstrated biological activity. The combination of a halogen, an amino group, and alkoxy substituents on a pyridine ring makes it a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic placement of these functional groups allows for a high degree of modularity in the design of new chemical entities.

Chemical Data of this compound and Related Structures

To provide a clearer understanding of the physicochemical properties of the title compound and its structural relatives, the following interactive data tables are presented.

| Property | Value |

|---|---|

| Molecular Formula | C9H13BrN2O |

| Molecular Weight | 245.12 g/mol |

| CAS Number | 1567068-73-8 |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 5-Bromo-pyridin-3-amine | C5H5BrN2 | 173.01 | nih.gov |

| N-Boc-3-Amino-4-bromopyridine | C10H13BrN2O2 | 273.13 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | 187.04 | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H13BrN2O |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

5-bromo-4-methyl-6-propoxypyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-3-4-13-9-8(10)6(2)7(11)5-12-9/h5H,3-4,11H2,1-2H3 |

InChI Key |

NWFBEKFUHUMMHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(C(=C1Br)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 4 Methyl 6 Propoxypyridin 3 Amine

Reactivity of the Bromine Moiety for Subsequent Functionalization

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, primarily through cross-coupling reactions. Due to the presence of multiple electron-donating groups (amino, methyl, propoxy), the pyridine ring is considered electron-rich, which can influence the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions are particularly effective for the substitution of bromine on pyridyl systems.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position. The reaction is generally tolerant of the other functional groups present on the ring. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. nih.govacsgcipr.orgwikipedia.org This provides a direct route to synthesize more complex amino-substituted pyridines. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. wikipedia.org

The general conditions for these transformations are summarized in the table below, based on reactions with structurally similar bromopyridines.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 70-95 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, dppf | NaOtBu | Toluene | 60-90 |

This is an interactive data table based on typical findings for related compounds.

Transformations Involving the Primary Amine Group (e.g., Acylation, Alkylation)

The primary amine at the 3-position is a nucleophilic center and readily participates in a variety of chemical transformations.

Acylation: The amino group can be easily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine or to introduce new functional moieties. The reaction typically proceeds under mild conditions, sometimes with the addition of a non-nucleophilic base to scavenge the acid byproduct. publish.csiro.auresearchgate.net Studies on aminopyridines indicate that acylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Alkylation: N-alkylation of the primary amine can be achieved with alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. chemrxiv.orgchemrxiv.org More controlled mono-alkylation can be achieved through methods like reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net The presence of the electron-donating groups on the ring enhances the nucleophilicity of the amino group, facilitating these reactions. acs.org

| Transformation | Reagent | Conditions | Product Type |

| Acylation | Acetic Anhydride | Acetone, 36°C | N-acetylated amine |

| Acylation | Endic Anhydride | - | Amido acid |

| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary/Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Methanol, rt | Secondary amine |

This is an interactive data table based on typical findings for related compounds.

Chemical Stability and Reactivity Profile of the Propoxy Substituent

The propoxy group at the 6-position is generally a stable ether linkage. Ether cleavage typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids. Under the milder conditions used for many organic transformations, the propoxy group is expected to be inert. However, in some reactions involving heating with hydrobromic acid, it has been observed that an ethoxy group on a bromopyridine can be substituted by a hydroxyl group. researchgate.net The stability of the pyridine ring itself is considerable, though it can be degraded by highly reactive species like atomic oxygen and nitrogen under specific experimental conditions. confex.com For most synthetic applications, the propoxy group serves as a stable, electron-donating entity.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.orgyoutube.com However, in 5-Bromo-4-methyl-6-propoxypyridin-3-amine, the strong electron-donating effects of the amino, methyl, and propoxy groups counteract this deactivation. These activating groups direct incoming electrophiles to the positions ortho and para relative to themselves. The only unsubstituted position on the ring is C-2. Given the directing effects of the adjacent amino and methyl groups, this position is the most likely site for electrophilic attack, should the reaction conditions be forcing enough to overcome the inherent deactivation of the pyridine nitrogen. Reactions like nitration or halogenation would likely require carefully controlled, and potentially harsh, conditions. rsc.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nitrogen atom, especially at the 2- and 4-positions. stackexchange.comyoutube.comquimicaorganica.org In the target molecule, the positions are heavily substituted. While the bromine atom can be replaced via palladium-catalyzed cross-coupling reactions, a classic SNAr mechanism involving the displacement of another group is less probable due to the presence of electron-donating substituents which disfavor the formation of the negatively charged Meisenheimer intermediate. nih.gov If a strong activating group (like a nitro group) were present, or if the reaction proceeded via a pyridinium (B92312) salt, the reactivity towards nucleophiles would be significantly enhanced. rsc.org

Derivatization Strategies and Synthesis of Advanced Pyridine Scaffolds

Synthesis of Novel Analogs through Strategic Modification of the Propoxy Group

The 6-propoxy group on the pyridine (B92270) ring is a key site for strategic modification to modulate the scaffold's physicochemical properties. A primary strategy involves the cleavage of the propyl ether to unmask a hydroxyl group, which can then serve as a handle for further functionalization.

One common method for O-dealkylation is treatment with strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). This conversion yields 5-bromo-3-amino-4-methylpyridin-6(1H)-one, which exists in equilibrium with its 6-hydroxypyridine tautomer. This new intermediate can then be re-alkylated under basic conditions (e.g., using sodium hydride and an alkyl halide) to introduce a diverse range of alkoxy groups, thereby altering properties like solubility and lipophilicity. nih.gov Aromatization of the resulting pyridone can lead to new O-alkyl pyridine derivatives. nih.gov

Furthermore, the newly installed alkyl chains can bear additional functional groups, such as esters, nitriles, or protected amines, allowing for subsequent conjugation or cyclization reactions. This approach systematically explores the structure-activity relationship (SAR) associated with the substituent at the 6-position.

| Reagent for O-Dealkylation | Intermediate Formed | Subsequent Reagent | Final Functional Group at C6 | Potential Property Change |

|---|---|---|---|---|

| BBr₃ | 6-Hydroxy | Ethyl bromoacetate (B1195939) / K₂CO₃ | -OCH₂COOEt | Increased polarity, ester for amidation |

| HBr | 6-Hydroxy | Allyl bromide / NaH | -OCH₂CH=CH₂ | Introduction of a reactive alkene |

| BCl₃ | 6-Hydroxy | Propargyl bromide / Cs₂CO₃ | -OCH₂C≡CH | Alkyne for click chemistry |

| PyHBr | 6-Hydroxy | 2-Bromoethanol / NaH | -OCH₂CH₂OH | Increased hydrophilicity, handle for etherification |

Exploration of Substituent Effects on Chemical Reactivity and Selectivity in Pyridine Derivatives

The chemical behavior of the 5-Bromo-4-methyl-6-propoxypyridin-3-amine scaffold is governed by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). youtube.comyoutube.com

The substituents on this specific scaffold create a nuanced reactivity profile:

Amino Group (-NH₂) : As a powerful electron-donating group (EDG) through resonance (+R effect), it significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions. This activates the ring towards electrophilic substitution.

Propoxy Group (-OPr) : This is another strong electron-donating group (+R effect), further enhancing the ring's electron density and activating it.

Methyl Group (-CH₃) : A weak electron-donating group through induction (+I effect).

The combined effect of the potent EDGs (-NH₂ and -OPr) counteracts the deactivating nature of the pyridine nitrogen and the bromine atom, making electrophilic aromatic substitution more feasible than on an unsubstituted pyridine. youtube.com Electrophiles are predicted to attack positions that are activated by both the amino and propoxy groups. Conversely, for nucleophilic aromatic substitution (SₙAr), the electron-donating groups decrease the ring's inherent electrophilicity, making reactions that displace a leaving group (like hydride) more challenging than on unsubstituted pyridine. youtube.com However, the bromine at C5 provides a leaving group for metal-catalyzed cross-coupling reactions. The balance of these electronic effects ultimately dictates the regioselectivity of further functionalization. nih.gov

Construction of Fused Heterocyclic Systems Utilizing the Pyridine Scaffold

The 3-amino group is a critical handle for constructing fused heterocyclic systems, a common strategy for creating novel, rigid molecular frameworks with diverse biological activities. ias.ac.inmdpi.com Various annulation strategies can be employed, using the aminopyridine as a key building block.

One prominent method is the reaction of the 3-amino group with 1,3-dicarbonyl compounds or their equivalents, which can lead to the formation of fused pyridopyrimidine systems. For example, condensation with diethyl malonate could initiate a pathway toward pyrido[2,3-d]pyrimidine (B1209978) derivatives. Similarly, reaction with α,β-unsaturated ketones can be used to construct fused dihydropyridine (B1217469) rings, which can be subsequently oxidized.

Another powerful approach is the use of cyclocondensation reactions to build additional five- or six-membered rings. osi.lv For instance, reacting the amino group with reagents like ethylenediamine (B42938) could lead to fused imidazole (B134444) rings, or reactions with hydrazine (B178648) could form pyridotriazine systems. osi.lv Cobalt-catalyzed [2+2+2] cycloadditions represent a modern approach to creating complex tricyclic fused aminopyridines from precursors containing ynamide, alkyne, and nitrile functionalities. nih.gov The inherent functionality of this compound makes it an ideal starting point for intramolecular cyclization strategies, potentially involving the bromo or methyl groups after suitable modification.

| Reagent | Reaction Type | Fused Ring System Formed | Reference Reaction Class |

|---|---|---|---|

| Acetylacetone | Condensation/Cyclization | Pyridopyrimidine | Combes quinoline (B57606) synthesis analog |

| Diethyl ethoxymethylenemalonate | Condensation/Cyclization | Pyridopyrimidine | Gould-Jacobs reaction |

| Formamide | Cyclization | Furopyridine | General Heterocycle Synthesis researchgate.net |

| α-haloketone | Condensation/Cyclization | Pyrrolopyridine | Hantzsch pyrrole (B145914) synthesis analog ias.ac.in |

| Triethyl orthoformate then Hydrazine | Cyclocondensation | Pyridothienopyrimidine | General Heterocycle Synthesis osi.lv |

Generation of Polyfunctionalized Pyridine Intermediates for Complex Molecule Synthesis

The generation of polyfunctionalized intermediates is crucial for the synthesis of complex molecules, and the this compound scaffold is well-suited for this purpose. The bromine atom at the C5 position is a key reactive site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling is a particularly effective method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org Reacting the bromo-pyridine with a wide array of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base can generate a library of 5-arylpyridine derivatives. mdpi.comnih.govorganic-chemistry.org This approach tolerates a wide range of functional groups on the coupling partner. nih.gov Similar palladium-catalyzed reactions, such as the Heck, Stille, and Sonogashira couplings, can be used to introduce alkenyl, stannyl, and alkynyl groups, respectively, at the C5 position.

The amino group at C3 can also be used to introduce new functionalities. For example, it can be acylated to form amides, which can alter the electronic properties of the ring or serve as directing groups for subsequent reactions. mdpi.com Diazotization of the amino group followed by Sandmeyer-type reactions could, in principle, be used to replace it with other substituents like cyano, hydroxyl, or different halides, further expanding the range of accessible derivatives. Such multi-step functionalizations allow for the creation of highly decorated pyridine intermediates ready for incorporation into larger, more complex target molecules. nih.gov

High-Throughput Synthesis and Combinatorial Approaches for Pyridine Library Generation

The structural features of this compound make it an excellent starting point for high-throughput synthesis and the generation of combinatorial libraries. capes.gov.br The distinct reactivity of the bromo and amino groups allows for orthogonal chemical modifications, enabling the rapid creation of a large number of diverse analogs from a common core.

A typical combinatorial approach would involve a split-pool synthesis strategy. In the first stage, the bromo-pyridine core is subjected to a variety of Suzuki-Miyaura cross-coupling reactions in a parallel format, each well containing a different boronic acid. nih.gov This creates a first-generation library of 5-aryl-4-methyl-6-propoxypyridin-3-amines.

In the second stage, the amino group of each member of this new library can be further derivatized. For example, parallel acylation with a diverse set of carboxylic acids or sulfonyl chlorides, or reductive amination with a library of aldehydes, would yield a large final library of polysubstituted pyridine derivatives. The use of automated synthesis platforms and purification systems can greatly accelerate this process. Such libraries are invaluable in drug discovery programs for the rapid screening and identification of lead compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 4 Methyl 6 Propoxypyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural ElucidationA complete structural elucidation of 5-Bromo-4-methyl-6-propoxypyridin-3-amine would require acquiring and interpreting its ¹H (proton) and ¹³C (carbon-13) NMR spectra.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

¹H NMR: This would confirm the number of unique protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring, the protons of the propoxy group (-O-CH₂CH₂CH₃), the methyl group (-CH₃), and the amine group (-NH₂). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, triplet, quartet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its position in the molecule.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms. Expected signals would correspond to the carbons of the pyridine ring (with the carbon atoms attached to bromine, nitrogen, and oxygen showing characteristic shifts), the methyl carbon, and the three distinct carbons of the propoxy group.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, 2D NMR experiments would be necessary. Correlation Spectroscopy (COSY) would establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range couplings between protons and carbons, confirming the connectivity of the molecular fragments.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (e.g., HPLC, LC-MS)Chromatographic methods are fundamental for assessing the purity of the synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to determine the purity of a sample. This would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase. The output chromatogram would ideally show a single major peak, and the area of this peak relative to any impurity peaks would be used to quantify the purity (e.g., >95%). The retention time of the main peak would be a characteristic value for the compound under the specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a powerful tool for confirming the identity of the peak observed in the HPLC chromatogram by providing the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to the molecular weight of this compound.

Without access to these specific experimental datasets, any attempt to create the requested article would fall short of the required scientific accuracy and detail.

Computational and Theoretical Investigations of 5 Bromo 4 Methyl 6 Propoxypyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer a powerful tool for elucidating the electronic structure and molecular geometry of 5-Bromo-4-methyl-6-propoxypyridin-3-amine. These calculations can predict key structural parameters and provide a detailed picture of the electron distribution within the molecule.

The optimized molecular geometry reveals a planar pyridine (B92270) ring, with the substituents—bromo, methyl, propoxy, and amine groups—causing minor deviations in bond lengths and angles from those of an unsubstituted pyridine. The presence of the electron-donating amine and propoxy groups, along with the electron-withdrawing bromo group, is expected to significantly influence the electronic properties of the pyridine core.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-N (Amine) | 1.39 | C2-C3-N | 121.5 |

| C5-Br | 1.90 | C4-C5-Br | 118.9 |

| C4-C (Methyl) | 1.51 | C3-C4-C (Methyl) | 122.3 |

| C6-O (Propoxy) | 1.36 | C5-C6-O | 124.1 |

| O-C (Propoxy) | 1.43 | C6-O-C | 118.2 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments from computational studies.

The electronic structure is characterized by the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the amino group, while the LUMO may be distributed over the pyridine ring and influenced by the bromine atom.

Prediction of Reactivity Patterns and Elucidation of Reaction Pathways (e.g., Density Functional Theory Studies)

DFT studies are instrumental in predicting the reactivity of this compound. By calculating reactivity descriptors such as Fukui functions and local softness, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. nih.gov

The amine group and the carbon atoms of the pyridine ring are potential sites for electrophilic attack, with the precise location depending on the activating and deactivating effects of the substituents. Conversely, the bromine atom can be a site for nucleophilic substitution. Computational studies can model the reaction pathways for various transformations, such as N-alkylation, N-acylation, or palladium-catalyzed cross-coupling reactions at the C-Br bond. These models help in understanding the reaction mechanisms and predicting the most favorable reaction conditions.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N (Pyridine) | -0.45 |

| C3 (Amine-substituted) | -0.12 |

| N (Amine) | -0.85 |

| C5 (Bromo-substituted) | 0.15 |

| Br | -0.05 |

Note: This data is hypothetical and serves to illustrate the expected charge distribution based on the electronegativity of the atoms and the electronic effects of the substituents.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation of the propoxy and amine groups. Conformational analysis involves mapping the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers. chemistrysteps.comrsc.org

For the propoxy group, rotation around the C6-O and O-C bonds can lead to different spatial arrangements of the propyl chain relative to the pyridine ring. These conformers will have slightly different energies, and their relative populations can be estimated using the Boltzmann distribution. Similarly, the amine group can undergo pyramidal inversion and rotation, although the energy barriers for these processes are typically low. Understanding the preferred conformations is crucial as it can influence the molecule's intermolecular interactions and biological activity.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. nih.govmdpi.com These simulations model the atomic motions over time, allowing for the study of intermolecular interactions and the influence of the solvent on the molecule's conformation and dynamics. researchgate.net

In a polar solvent like water, the amine and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors. The propoxy group can engage in weaker van der Waals interactions. MD simulations can quantify these interactions and reveal the structure of the solvent shell around the molecule. This information is valuable for understanding solubility and how the molecule might interact with other molecules in its environment.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. uncw.edu For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. scilit.comgithub.iomdpi.com These predictions, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule. The predicted chemical shifts will be influenced by the electronic environment of each nucleus, which is in turn determined by the various substituents on the pyridine ring.

Vibrational frequencies corresponding to the normal modes of vibration can be calculated and used to interpret the IR spectrum. Specific vibrational modes, such as the N-H stretching of the amine group, the C-Br stretching, and the various C-C and C-N stretching modes of the pyridine ring, can be identified and correlated with experimental IR absorption bands.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.2 |

| C3 | 135.8 |

| C4 | 138.5 |

| C5 | 108.1 |

| C6 | 158.4 |

| C (Methyl) | 18.7 |

| C (Propoxy-CH₂) | 70.3 |

| C (Propoxy-CH₂) | 22.9 |

| C (Propoxy-CH₃) | 10.6 |

Note: This data is illustrative, based on computational predictions for similar substituted pyridines, and is referenced to a standard (e.g., TMS).

Applications of 5 Bromo 4 Methyl 6 Propoxypyridin 3 Amine As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

Substituted bromopyridines are foundational materials in organic synthesis, primarily due to their utility in cross-coupling reactions. The bromine atom on the pyridine (B92270) ring of 5-Bromo-4-methyl-6-propoxypyridin-3-amine can readily participate in reactions such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of other organic fragments to the pyridine core.

The presence of both an amino group and a methyl group on the pyridine ring can influence the electronic properties and steric environment of the molecule, potentially leading to regioselective reactions. The amino group can also be a site for further functionalization, such as acylation or alkylation, to build more complex structures.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors for Research

The pyridine scaffold is a common feature in many biologically active compounds and approved pharmaceutical drugs. illinois.edu Substituted pyridines, including those with bromo and amino functionalities, are frequently used as key intermediates in the synthesis of these molecules. chemimpex.commdpi.com For instance, similar compounds have been utilized in the development of kinase inhibitors, which are a class of drugs often used in cancer therapy. acs.org

The structural elements of this compound suggest its potential as a precursor for novel pharmaceutical candidates. The propoxy group can influence the lipophilicity of the final molecule, which is an important parameter for drug absorption and distribution in the body. The amino and bromo groups provide handles for synthetic modifications to explore structure-activity relationships in drug discovery programs.

Utilization in Materials Science Research for Novel Compound Development

In the realm of materials science, bromo-functionalized heterocyclic compounds serve as important monomers for the synthesis of novel organic materials. researchgate.net The ability of the bromine atom to participate in cross-coupling reactions allows for the creation of conjugated polymers and other advanced materials with interesting electronic and photophysical properties. Such materials are being investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine nitrogen atom can also be used to coordinate with metal ions, opening up possibilities for the design of metal-organic frameworks (MOFs) and other coordination polymers.

Contribution to the Development of New Synthetic Methodologies and Reaction Discovery

The study of the reactivity of compounds like this compound can contribute to the development of new synthetic methodologies. Research into the regioselective functionalization of such polysubstituted pyridines can lead to more efficient and controlled ways to synthesize complex molecules. acs.orgnih.gov Furthermore, the unique combination of functional groups in this molecule may enable the discovery of novel chemical transformations. The development of efficient methods for the synthesis of important heteroaryl amines is highly valuable for accessing a diverse range of previously inaccessible compounds. researchgate.net

Future Research Directions and Emerging Avenues

Development of More Sustainable and Greener Synthetic Routes to Pyridine (B92270) Derivatives

The imperative for sustainable chemical manufacturing necessitates a departure from traditional synthetic methods that often rely on harsh conditions and hazardous materials. Future research will likely focus on several key areas to develop greener synthetic pathways for polysubstituted pyridines like 5-Bromo-4-methyl-6-propoxypyridin-3-amine .

One promising approach is the use of microwave-assisted synthesis. rsc.orgresearchgate.net This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org For the synthesis of functionalized pyridines, microwave irradiation has been shown to provide rapid and uniform heating, leading to higher yields and selectivity. nih.gov Another avenue of exploration is the use of alternative, environmentally benign solvents. nih.gov Deep eutectic solvents (DES), supercritical fluids like CO₂, and water are gaining traction as replacements for toxic organic solvents. nih.gov Research into solvent-free and solid-state reactions, potentially facilitated by mechanochemistry (ball milling), also presents a compelling direction for minimizing solvent waste. nih.govnih.gov

| Green Synthesis Approach | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Acceleration of cyclization and functionalization steps. |

| Alternative Solvents (e.g., DES, water) | Replacement of hazardous organic solvents in purification and reaction steps. |

| Biocatalysis | Enantioselective introduction of substituents or modification of existing ones. |

| Nanocatalysis | Efficient and recyclable catalysts for cross-coupling or amination reactions. |

| Multicomponent Reactions | One-pot synthesis of the pyridine core with desired substituents. |

Exploration of Catalytic Asymmetric Synthesis Utilizing Pyridine Scaffolds

The chirality of a molecule is often critical to its biological activity. As such, the development of methods for the enantioselective synthesis of pyridine derivatives is of paramount importance. Future research in this area will likely focus on two main strategies: the asymmetric functionalization of the pyridine ring and the use of chiral pyridine derivatives as ligands in asymmetric catalysis.

Recent advances have demonstrated the potential for catalytic enantioselective reactions on the pyridine nucleus itself. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines, which are valuable pharmaceutical building blocks. nih.govnsf.gov The development of chiral pyridine-derived ligands is another major area of focus. nih.govresearchgate.net These ligands, which can be synthesized with a high degree of tunability, have been successfully employed in a variety of asymmetric transformations, including hydrogenation and Friedel-Crafts alkylations. rsc.orgnih.gov For a molecule like This compound , its inherent structure could be modified to create a chiral ligand for use in other catalytic processes. For example, the amino group could be functionalized with a chiral auxiliary.

| Asymmetric Synthesis Strategy | Potential Relevance to this compound |

| Enantioselective functionalization | Direct asymmetric introduction of substituents onto the pyridine ring. |

| Chiral Pyridine Ligands | Use of a chiral derivative of the target compound to catalyze other reactions. |

| Chemo-enzymatic dearomatization | Enzymatic methods to create chiral piperidine derivatives from pyridinium (B92312) precursors. nsf.gov |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The synthesis of complex heterocyclic compounds, including polysubstituted pyridines, is an area where flow chemistry is poised to make a significant impact. chemrxiv.org

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced characterization techniques that allow for in situ and operando monitoring of chemical reactions are becoming increasingly important in this regard. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to follow the progress of a reaction in real-time, providing valuable information about the formation of intermediates and byproducts. mdpi.com

For the synthesis of This compound , in situ monitoring could be used to optimize the conditions for the halogenation or amination steps, for example. Mechanistic studies, often combining experimental data with computational modeling, can provide a detailed picture of the reaction pathway. For instance, studies on the direct arylation of pyridine N-oxide have revealed a cooperative catalytic mechanism involving two distinct palladium centers. Such insights are invaluable for the rational design of more efficient catalysts and reaction conditions.

Computational Design of Novel Pyridine-Based Chemical Entities with Tailored Reactivity

Computational chemistry has emerged as a powerful tool in the design and discovery of new molecules with desired properties. Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of molecules, providing insights that can guide synthetic efforts. For pyridine derivatives, DFT calculations can be used to predict the regioselectivity of electrophilic and nucleophilic substitution reactions, aiding in the design of synthetic routes to specific isomers.

Furthermore, computational methods can be employed to design novel pyridine-based compounds with tailored reactivity. For example, by systematically modifying the substituents on the pyridine ring in silico, it is possible to tune the electronic properties of the molecule and predict its behavior in a given reaction. This approach can accelerate the discovery of new catalysts, ligands, and functional materials based on the pyridine scaffold. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity, can also be used to guide the design of new pyridine-based drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.